molecular formula C15H11NO B13947803 4-(1H-Indol-4-YL)benzaldehyde CAS No. 848760-74-7

4-(1H-Indol-4-YL)benzaldehyde

Cat. No.: B13947803
CAS No.: 848760-74-7
M. Wt: 221.25 g/mol
InChI Key: PUYYMSQQBOMQBY-UHFFFAOYSA-N
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Description

4-(1H-Indol-4-YL)benzaldehyde is an organic compound that features both an indole and a benzaldehyde moiety. Indole derivatives are significant in various fields due to their biological and pharmacological activities. The presence of the aldehyde group in this compound makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Indol-4-YL)benzaldehyde typically involves the condensation of indole derivatives with benzaldehyde under acidic or basic conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Indol-4-YL)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1H-Indol-4-YL)benzaldehyde has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-4-YL)benzaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 4-(1H-Indol-4-YL)benzaldehyde is unique due to the specific positioning of the aldehyde group on the indole ring, which influences its reactivity and biological activity. This positioning allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs .

Biological Activity

4-(1H-Indol-4-YL)benzaldehyde is an aromatic compound characterized by the presence of both an indole and a benzaldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

  • Molecular Formula : C₁₅H₁₃N
  • Molecular Weight : Approximately 238.29 g/mol
  • CAS Number : 848760-74-7

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules. This interaction can influence the function and activity of various proteins and enzymes. The indole moiety can interact with biological receptors, leading to diverse biological effects, including modulation of cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study evaluated the cytotoxic effects of synthesized indole derivatives against various cancer cell lines, including colon (HCT-116), lung, breast, and skin cancers. The results indicated that certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 7.1 µM to 11.9 µM against HCT-116 cells, demonstrating significant anticancer activity while sparing normal epithelial cells .

CompoundIC50 (µM)Selectivity Index
4g7.1>2.74
4a10.59.7
4c11.92.4

The mechanism underlying this anticancer effect involves cell cycle arrest at the S and G2/M phases, indicating that these compounds may impede cancer cell proliferation by disrupting normal cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. Research indicates that this compound exhibits activity against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Studies show that compounds containing the indole moiety can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized various indole-modified compounds and evaluated their anticancer activity against breast cancer cell lines. The results indicated enhanced cytotoxic effects compared to traditional therapies like tamoxifen .
  • Pharmacological Profiles : Research involving network pharmacology identified several active compounds related to traditional formulations that include indole derivatives, highlighting their multifaceted therapeutic potentials .
  • Binding Affinity Studies : Docking studies revealed that derivatives such as compound 4g demonstrated strong binding affinities for proteins associated with cancer progression (e.g., c-Myc and IL-6), suggesting a mechanism through which these compounds exert their anticancer effects .

Properties

CAS No.

848760-74-7

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

4-(1H-indol-4-yl)benzaldehyde

InChI

InChI=1S/C15H11NO/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16-15/h1-10,16H

InChI Key

PUYYMSQQBOMQBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)C=O

Origin of Product

United States

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